molecular formula C16H10FNO2 B274078 4-(3-Fluoroanilino)-1,2-naphthalenedione

4-(3-Fluoroanilino)-1,2-naphthalenedione

Cat. No.: B274078
M. Wt: 267.25 g/mol
InChI Key: OPEFNCZGEZXRJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluoroanilino)-1,2-naphthalenedione is a naphthoquinone derivative characterized by a 1,2-naphthalenedione core substituted with a 3-fluoroanilino group at the 4-position. Naphthoquinones are redox-active compounds with diverse biological activities, including anticancer, antimicrobial, and antiparasitic properties . The introduction of a fluorine atom at the meta position of the anilino substituent enhances electronic effects (e.g., electron-withdrawing nature) and may improve metabolic stability compared to non-fluorinated analogs .

Properties

Molecular Formula

C16H10FNO2

Molecular Weight

267.25 g/mol

IUPAC Name

4-(3-fluoroanilino)naphthalene-1,2-dione

InChI

InChI=1S/C16H10FNO2/c17-10-4-3-5-11(8-10)18-14-9-15(19)16(20)13-7-2-1-6-12(13)14/h1-9,18H

InChI Key

OPEFNCZGEZXRJP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC(=CC=C3)F

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC(=CC=C3)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares 4-(3-fluoroanilino)-1,2-naphthalenedione with structurally related naphthoquinones:

Compound Name Substituent (Position) Key Properties References
This compound 3-Fluoroanilino (C4) Enhanced metabolic stability due to fluorine’s electron-withdrawing effect; moderate solubility in polar solvents .
4-(4-Hydroxyanilino)-1,2-naphthoquinone 4-Hydroxyanilino (C4) Higher polarity and hydrogen-bonding capacity; potential for redox cycling but prone to rapid metabolism .
4-(3-Chloroanilino)-1,2-naphthalenedione 3-Chloroanilino (C4) Similar electronic effects to fluorine but larger atomic size; reduced metabolic stability compared to fluoro analog .
4-(2-Benzoyl-4-chloroanilino)-1,2-naphthalenedione 2-Benzoyl-4-chloroanilino (C4) Bulky substituents improve lipophilicity but may hinder target binding; used in anticancer research .
4-(3-Methoxyanilino)-1,2-naphthalenedione 3-Methoxyanilino (C4) Methoxy group increases electron density; lower cytotoxicity compared to halogenated analogs .

Crystallographic and Structural Insights

X-ray studies of related compounds, such as 2-chloro-3-(4-methylanilino)naphthalene-1,4-dione, reveal that substituent position (meta vs. para) significantly affects molecular conformation and intermolecular interactions. For instance, the 3-fluoroanilino group in this compound likely induces a planar configuration, facilitating π-π stacking with biological targets, whereas bulky groups (e.g., benzoyl) distort planarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.